N-methyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide is a simplified analog of the non-peptide delta opioid receptor agonist SNC-80. It serves as a key lead compound in the development of potent and selective non-peptide delta opioid receptor agonists with improved metabolic stability. These agonists are of significant interest in pain management research as they offer potential advantages over traditional opioids, including reduced side effects and lower abuse liability.
The synthesis of N-methyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide is achieved through a multi-step process. While the specific details are not explicitly provided in the provided abstracts, the synthesis likely involves reacting a benzamide derivative with a phenylpiperazine derivative. This reaction likely requires specific conditions and reagents to achieve the desired product with high yield and purity.
N-methyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide acts as a potent and selective agonist at the delta opioid receptor. Its mechanism of action involves binding to the receptor and activating intracellular signaling pathways responsible for pain modulation. This activation leads to downstream effects, including the inhibition of pain signals transmission in the nervous system.
The primary application of N-methyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide is in scientific research as a lead compound for developing novel analgesics. Specific research applications include:
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 4374-62-3
CAS No.: 18766-66-0